molecular formula C20H17N3O5S B11565775 4-[(3-methoxybenzyl)oxy]-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide

4-[(3-methoxybenzyl)oxy]-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B11565775
M. Wt: 411.4 g/mol
InChI Key: SJTOLADQOLDMNR-CIAFOILYSA-N
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Description

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxybenzyl group, a nitrothiophene moiety, and a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methoxybenzyl)oxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves a multi-step process. One common method includes the condensation of 4-[(3-methoxybenzyl)oxy]benzohydrazide with 5-nitrothiophene-2-carbaldehyde under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-methoxybenzyl)oxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylbenzyl)oxy]benzohydrazide
  • N’-[(thiophen-2-yl)methylidene]benzohydrazide

Uniqueness

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of both a methoxybenzyl group and a nitrothiophene moiety

Properties

Molecular Formula

C20H17N3O5S

Molecular Weight

411.4 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methoxy]-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C20H17N3O5S/c1-27-17-4-2-3-14(11-17)13-28-16-7-5-15(6-8-16)20(24)22-21-12-18-9-10-19(29-18)23(25)26/h2-12H,13H2,1H3,(H,22,24)/b21-12+

InChI Key

SJTOLADQOLDMNR-CIAFOILYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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